molecular formula C10H6ClNO3 B1293636 Phthalylglycyl chloride CAS No. 6780-38-7

Phthalylglycyl chloride

Cat. No.: B1293636
CAS No.: 6780-38-7
M. Wt: 223.61 g/mol
InChI Key: RHZBRCQIKQUQHQ-UHFFFAOYSA-N
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Description

Phthalylglycyl chloride is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of phthalimide and is commonly used in organic synthesis, particularly in the preparation of β-lactams and other nitrogen-containing heterocycles. The compound is characterized by the presence of a phthalimide group attached to an acetyl chloride moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalylglycyl chloride can be synthesized through the reaction of phthalimide with acetyl chloride in the presence of a base such as pyridine. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:

Phthalimide+Acetyl ChloridePhthalimidoacetyl Chloride+HCl\text{Phthalimide} + \text{Acetyl Chloride} \rightarrow \text{Phthalimidoacetyl Chloride} + \text{HCl} Phthalimide+Acetyl Chloride→Phthalimidoacetyl Chloride+HCl

Another method involves the reaction of phthalimide with chloroacetyl chloride in the presence of a base. This method also requires careful control of reaction conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of phthalimidoacetyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the implementation of purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of pure phthalimidoacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

Phthalylglycyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with imines to form β-lactams.

    Hydrolysis: It can be hydrolyzed to phthalimidoacetic acid in the presence of water.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with phthalimidoacetyl chloride.

    Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane, chloroform, or toluene.

Major Products

    Substituted Phthalimides: Formed through nucleophilic substitution reactions.

    β-Lactams: Formed through cycloaddition reactions with imines.

    Phthalimidoacetic Acid: Formed through hydrolysis.

Scientific Research Applications

Phthalylglycyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds, including β-lactams, which are important intermediates in the production of antibiotics.

    Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: The compound is involved in the synthesis of pharmaceutical agents, particularly β-lactam antibiotics, which are used to treat bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of phthalimidoacetyl chloride involves its reactivity as an acylating agent. The acetyl chloride moiety is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of β-lactams, where phthalimidoacetyl chloride reacts with imines to form the four-membered β-lactam ring. The phthalimide group serves as a protecting group, stabilizing the intermediate and facilitating the cycloaddition reaction.

Comparison with Similar Compounds

Phthalylglycyl chloride can be compared with other acylating agents such as:

    Chloroacetyl Chloride: Similar in reactivity but lacks the stabilizing phthalimide group.

    Benzoyl Chloride: Used in similar reactions but forms different products due to the presence of a benzoyl group instead of a phthalimide group.

    Succinimidoacetyl Chloride: Another acylating agent with a succinimide group, used in the synthesis of different heterocycles.

This compound is unique due to the presence of the phthalimide group, which provides additional stability and reactivity in various chemical reactions.

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique reactivity and stability make it an essential reagent for the preparation of various heterocyclic compounds and pharmaceutical agents. The compound’s ability to undergo a wide range of chemical reactions and its use in scientific research highlight its importance in modern chemistry.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZBRCQIKQUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10218053
Record name 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-
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Molecular Weight

223.61 g/mol
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CAS No.

6780-38-7
Record name Phthalimidoacetyl chloride
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Record name 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-
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Record name Phthalimidoacetyl chloride
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Record name 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-
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Record name 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid (7.00 g) and thionyl chloride (12 mL) was stirred at reflux under nitrogen for one hour. The thionyl chloride was distilled from the reaction, and the resulting crude product was further purified by distillation via a kugelrohr apparatus (BUCHI, Flawil, Switzerland). [Bp: 160°-180° C. (oven temperature) at 10 mm Hg.]The yield of the title compound was 6.88 grams (90.2%). The structure of the title compound, and of all of the compounds synthesized in each of the subsequent examples, was confirmed by 1H NMR.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of phthalimidoacetic acid (25.1 g, 0.122 mol) and thionyl chloride (50 mL) was heated for one hour under reflux. The reaction mixture was cooled and, then, concentrated under reduced pressure. The concentrate was recrystallized from dichloromethane-hexane to give 26.4 g (97%) the titled compound, which was used for the subsequent reaction without further purification.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

To 10.25 g of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid dissolved in 50 ml of dichloromethane are added, at room temperature, 4.6 ml of oxalyl chloride and 2 drops of DMF, and the mixture is left for 18 hours at room temperature. The resulting mixture is evaporated to dryness to give 11 g of the expected product.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the (G2a) step, 2 mol of thionylchloride (SOCl2) was added to the compound 1a to produce 2-(1,3-dioxoisoindolin-2-yl)acetic chloride (compound 2a) and the unreacted thionylchloride (SOCl2) was recovered by using an aspirator.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

(G2) adding SOCl2 to the compound 1 of step (G1) to produce 2-(1,3-dioxoisoindolin-2-yl)acetic chloride (compound 2);
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of phthalimidoacetyl chloride?

A1: Phthalimidoacetyl chloride has the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol. Its structure consists of a phthalimide group linked to an acetyl chloride moiety.

Q2: Can you describe a common synthetic route for phthalimidoacetyl chloride?

A: Phthalimidoacetyl chloride is typically synthesized by reacting phthalic anhydride with glycine to form phthalylglycine. Subsequent treatment with thionyl chloride (SOCl2) yields the desired phthalimidoacetyl chloride. [, ]

Q3: What is a key application of phthalimidoacetyl chloride in organic synthesis?

A: Phthalimidoacetyl chloride is widely employed as a reagent in the synthesis of β-lactams, crucial building blocks for various biologically active compounds, including antibiotics. [, , , , , , , , ]

Q4: How is phthalimidoacetyl chloride utilized in β-lactam synthesis?

A: It acts as an electrophilic component in [2+2] cycloaddition reactions with imines, generated from aldehydes or ketones and amines. This reaction, known as the Staudinger synthesis, leads to the formation of the β-lactam ring. [, , , , ]

Q5: Are there examples of stereoselective β-lactam synthesis using phthalimidoacetyl chloride?

A: Yes, researchers have successfully employed chiral imines derived from N-protected α-amino aldehydes and phthalimidoacetyl chloride to synthesize homochiral cis-β-lactams with high diastereoselectivity. [, ]

Q6: Beyond β-lactams, what other applications does phthalimidoacetyl chloride have?

A: It can be used to synthesize amino alcohols, as demonstrated in the synthesis of 1-amino-2-[3-13C]propanol hydrochloride. The process involves a Grignard reaction, reduction, and subsequent hydrolysis to yield the target compound. []

Q7: How is phthalimidoacetyl chloride used in analytical chemistry?

A: It acts as a derivatizing agent for the analysis of small polar molecules like dopamine, adrenaline, and octopamine in urine using liquid chromatography-mass spectrometry (LC-MS/MS). []

Q8: What advantages does phthalimidoacetyl chloride offer as a derivatizing agent?

A: The derivatization process enhances the detection sensitivity of these analytes in LC-MS/MS analysis compared to underivatized molecules. This is achieved by increasing their hydrophobicity and improving ionization efficiency. []

Q9: Can you describe the reactivity of phthalimidoacetyl chloride?

A: The acetyl chloride moiety is highly reactive towards nucleophiles, such as amines and alcohols, readily forming amides and esters, respectively. [, , , ]

Q10: What is the role of triethylamine in reactions involving phthalimidoacetyl chloride?

A: Triethylamine often acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction of phthalimidoacetyl chloride with nucleophiles. [, , , ]

Q11: What other heterocycles can be synthesized using phthalimidoacetyl chloride?

A: Besides β-lactams, researchers have used phthalimidoacetyl chloride to synthesize various heterocyclic compounds, including thieno[2,3-c]pyridine-fused β-lactams, spiro-γ-lactams, and spiro-4-thiazolidinones, demonstrating its versatility in heterocyclic chemistry. [, , ]

Q12: Are there any safety concerns associated with handling phthalimidoacetyl chloride?

A: Like many acyl chlorides, phthalimidoacetyl chloride is moisture-sensitive and reacts vigorously with water, releasing HCl gas. Therefore, it should be handled with care under anhydrous conditions. []

Q13: What are some potential future directions for research involving phthalimidoacetyl chloride?

A: Future research may focus on developing novel and more efficient synthetic routes to complex β-lactams with diverse functionalities using phthalimidoacetyl chloride. Exploring its utility in synthesizing other valuable heterocyclic scaffolds is another promising area. [, ]

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